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Compound of Interest

Compound Name:
N,N'-Di-2-propenyl-1,3-

propanediamine

CAS No.: 83132-59-6

Cat. No.: B1610119

Get Quote

Executive Summary
N,N'-diallyl-1,3-propanediamine is a symmetrical secondary diamine characterized by a propyl

backbone flanked by two reactive allyl groups.[1] Its unique structure—combining basic amine

functionality with unsaturated allyl termini—makes it a critical intermediate for dual-cure

polymer systems (epoxy/radical), bismaleimide (BMI) toughening, and pharmaceutical

synthesis.[1]

Solubility Verdict: The molecule exhibits amphiphilic behavior. It is highly soluble in polar protic

solvents (alcohols) and polar aprotic solvents (DMSO, DMF) due to hydrogen bonding

capabilities.[1] It shows good solubility in chlorinated solvents and aromatic hydrocarbons but

has limited miscibility in highly aliphatic hydrocarbons (e.g., Hexane) at low temperatures.

Water solubility is pH-dependent; while soluble in its free base form, it is fully miscible in acidic

aqueous media.[1]
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Chemical Profile & Physicochemical Properties[1][2]
[3][4][5][6][7][8][9][10]
Understanding the structural drivers of solubility is essential for solvent selection.

Property Value / Description

Chemical Name N,N'-Diallyl-1,3-propanediamine

CAS Number 10563-36-7

Molecular Formula

C

H

N

Molecular Weight 154.25 g/mol

Structure

CH

=CH-CH

-NH-(CH

)

-NH-CH

-CH=CH

Functional Groups Secondary Amine (2x), Allyl (2x)

Predicted LogP ~1.6 – 1.9 (Moderately Lipophilic)

pKa (Estimated) ~10.2 (Secondary Amine)

Physical State Colorless to pale yellow liquid

Density ~0.86 g/mL (Estimated based on analogs)

Structural Solvation Mechanism
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Amine Groups (-NH-): Act as hydrogen bond donors and acceptors, driving solubility in

water, alcohols, and ethers.[1]

Allyl Groups (-CH

CH=CH

): Provide lipophilic character and

-electron density, facilitating solubility in aromatic solvents (Toluene) and chlorinated
hydrocarbons (DCM).[1]

Propyl Backbone: Acts as a flexible spacer, preventing rigid crystallization and maintaining

liquid state at room temperature.

Solubility Landscape
The following data categorizes solvent compatibility based on polarity and interaction type.

Primary Solvent Classes
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Solvent Class
Representative
Solvents

Solubility Status Mechanistic Insight

Alcohols
Methanol, Ethanol,

IPA
Miscible

Strong H-bonding

interaction with amine

nitrogens.[1]

Chlorinated
Dichloromethane

(DCM), Chloroform
High (>500 g/L)

Favorable dipole-

dipole interactions;

excellent for

extraction.[1]

Ethers
THF, Diethyl Ether,

Dioxane
High

Ether oxygens accept

H-bonds from amine

protons.[1]

Aromatics
Toluene, Benzene,

Xylene
High

-

interactions between

solvent rings and allyl

groups.

Polar Aprotic DMF, DMSO, NMP Miscible

High polarity stabilizes

the amine; ideal for

high-T reactions.

Aliphatic
Hexane, Heptane,

Pentane
Moderate/Variable

Soluble, but phase

separation may occur

at low temperatures

due to polarity

mismatch.

Water Water (pH 7) Soluble

H-bonding dominates.

[1] Solubility

decreases with

increasing

temperature (LCST

behavior possible).

Acidic Water 0.1 M HCl, Acetic Acid

(aq)

Fully Miscible Protonation of amines

forms a highly soluble
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cationic salt.

Theoretical Modeling: Hansen Solubility Parameters
(HSP)
In the absence of experimental data for a specific solvent, use these estimated HSP values

(calculated via Hoftyzer-Van Krevelen group contribution method) to predict compatibility.[1]

Dispersion (

): ~16.5 MPa

(Driven by hydrocarbon backbone)[1]

Polarity (

): ~5.0 MPa

(Driven by secondary amines)[1]

H-Bonding (

): ~7.5 MPa

(Driven by amine protons)[1]

Interaction Radius (

): Solvents with a "Distance" (

) < 8.0 from these coordinates are likely good solvents.[1]

Experimental Protocols
Protocol A: Determination of Solubility Limits (Cloud
Point Method)
Objective: To determine the precise solubility limit in a non-standard solvent.

Reagents:
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N,N'-diallyl-1,3-propanediamine (Test Substance)[1]

Target Solvent (Anhydrous)[1]

Workflow:

Preparation: Weigh 1.00 g of solvent into a crimp-top vial.

Titration: Add the diamine dropwise (approx. 10 mg per drop) while stirring at 25°C.

Observation:

Clear Solution: Continue addition.

Cloudiness/Turbidity: Reached saturation point.

Quantification: Weigh the vial after the endpoint. Calculate solubility (

) as:

[1]

Protocol B: Purification via Acid-Base Extraction
Objective: To recover or purify the diamine from a reaction mixture (e.g., toluene).[1]

Workflow Visualization (DOT):
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Click to download full resolution via product page

Figure 1: Acid-base extraction workflow for purifying N,N'-diallyl-1,3-propanediamine,

leveraging its pH-dependent water solubility.
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Applications & Implications
Epoxy Curing Agents
The secondary amine hydrogens react with epoxide rings, while the allyl groups remain

available for a second-stage cure (thermal or UV).

Solvent Recommendation: Use Benzyl Alcohol or DMF as a solvent/accelerator if formulating

liquid hardeners.

Bismaleimide (BMI) Modification
Used to improve the toughness of BMI resins via "Ene" reaction.

Processing: The diamine is often pre-reacted with the BMI monomer in Acetone or MEK

(Methyl Ethyl Ketone) to form a B-stage prepolymer.[1]

Pharmaceutical Intermediates
Acts as a linker in drug synthesis.

Reaction Media:Dichloromethane (DCM) is the preferred solvent for acylation or alkylation

reactions due to high solubility and ease of removal.

Safety & Handling (MSDS Highlights)
Corrosivity: As a secondary amine, it is corrosive to skin and eyes. Wear chemical-resistant

gloves (Nitrile) and eye protection.[1]

Flammability: The allyl groups lower the flash point. Handle away from open flames and

sparks.

Storage: Store under nitrogen or argon. Amines react with atmospheric CO

to form carbamates (white crust), which can reduce solubility and reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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